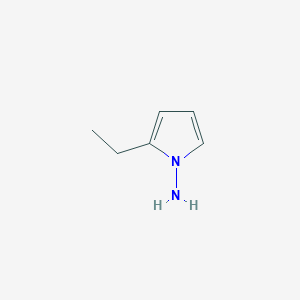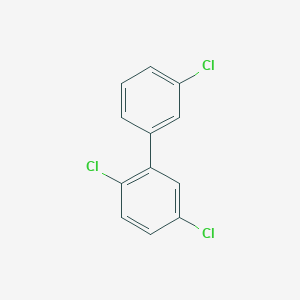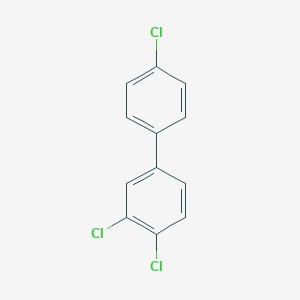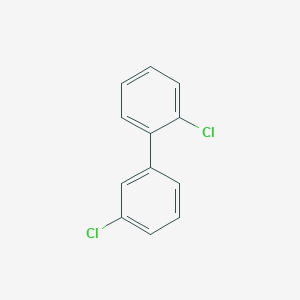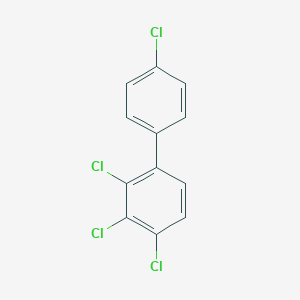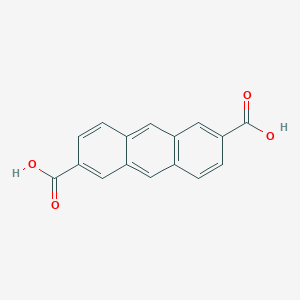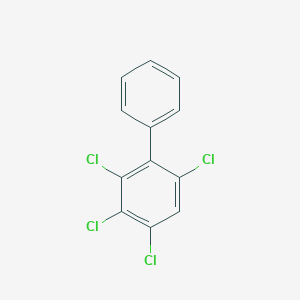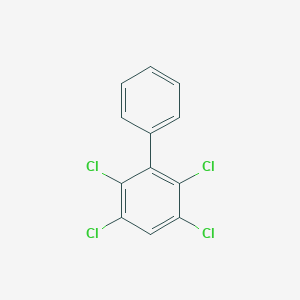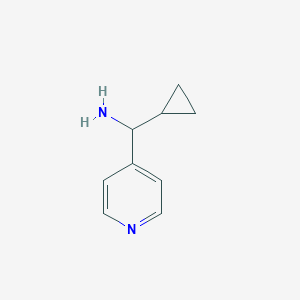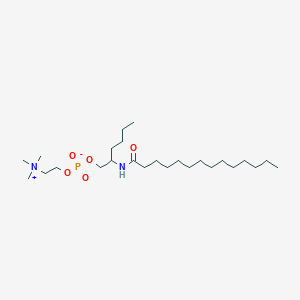
2-Tetradecanoylaminohexanol-1-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecanoylaminohexanol-1-phosphocholine, commonly known as TAPC, is a lipid molecule that has been extensively studied in the field of membrane biophysics. TAPC is a synthetic lipid that is widely used as a model membrane component due to its unique properties.
Wissenschaftliche Forschungsanwendungen
TAPC has been widely used as a model membrane component in various scientific research applications. It is commonly used to study the physical and chemical properties of biological membranes. TAPC is also used to investigate the interaction between membrane proteins and lipids. Additionally, TAPC is used as a model lipid in the development of lipid-based drug delivery systems.
Wirkmechanismus
TAPC is a phospholipid that is similar in structure to the phospholipids found in biological membranes. TAPC is capable of forming bilayer membranes and can interact with membrane proteins. The mechanism of action of TAPC involves its ability to alter the physical and chemical properties of biological membranes.
Biochemische Und Physiologische Effekte
TAPC has been shown to have several biochemical and physiological effects. It has been shown to interact with membrane proteins and alter their function. Additionally, TAPC has been shown to affect the fluidity and permeability of biological membranes. TAPC has also been shown to have an effect on the activity of enzymes that are involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
TAPC has several advantages as a model membrane component. It is a synthetic lipid that can be easily synthesized and purified. Additionally, TAPC has a well-defined structure and is stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of TAPC. TAPC is a synthetic lipid that may not accurately reflect the properties of biological membranes. Additionally, TAPC may not be suitable for studying the interaction between membrane proteins and lipids in vivo.
Zukünftige Richtungen
There are several future directions for research involving TAPC. One area of research involves the development of lipid-based drug delivery systems using TAPC. Additionally, TAPC could be used to study the interaction between membrane proteins and lipids in more detail. Further research could also be done to investigate the use of TAPC as a model membrane component for studying the properties of biological membranes.
Conclusion:
In conclusion, TAPC is a synthetic lipid that has been extensively studied in the field of membrane biophysics. TAPC is used as a model membrane component to study the physical and chemical properties of biological membranes and to investigate the interaction between membrane proteins and lipids. TAPC has several advantages as a model membrane component, but there are also some limitations associated with its use. Future research involving TAPC could lead to the development of new lipid-based drug delivery systems and a better understanding of the properties of biological membranes.
Synthesemethoden
The synthesis of TAPC involves the condensation of hexanol with 2-tetradecanoyl chloride in the presence of triethylamine. The resulting product is then phosphorylated using phosphorus oxychloride and subsequently reacted with choline to form TAPC. The purity of TAPC is typically confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
131736-77-1 |
|---|---|
Produktname |
2-Tetradecanoylaminohexanol-1-phosphocholine |
Molekularformel |
C25H53N2O5P |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
InChI-Schlüssel |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



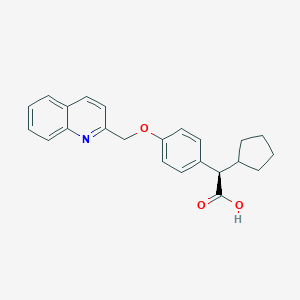
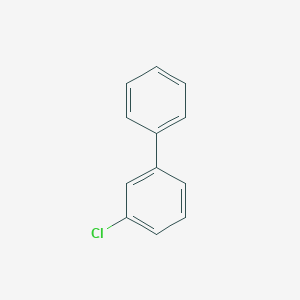
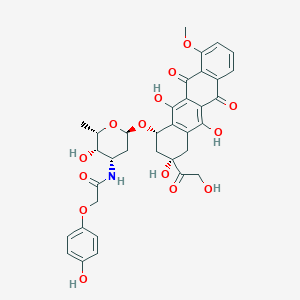
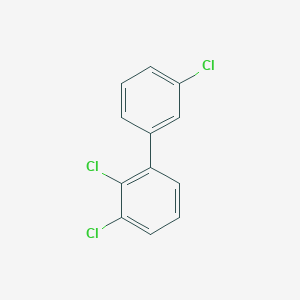
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
